REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[N:6]=1)=O.[BH4-].[Na+]>C(O)C.CO>[C:12]([O:11][C:7]1[N:6]=[C:5]([CH2:3][OH:2])[CH:10]=[CH:9][CH:8]=1)([CH3:15])([CH3:13])[CH3:14] |f:1.2|
|
Name
|
ester
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=CC=C1)OC(C)(C)C
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
HPLC analysis after stirring at r.t. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate/water
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC1=CC=CC(=N1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |